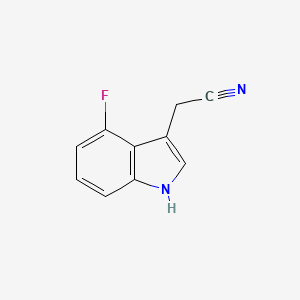

4-Fluoroindole-3-acetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluoro-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9/h1-3,6,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYQJGRIWFMMMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=CN2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40542297 | |

| Record name | (4-Fluoro-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89434-04-8 | |

| Record name | 4-Fluoro-1H-indole-3-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89434-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Fluoro-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Strategic Importance of 4-Fluoroindole-3-acetonitrile

An In-Depth Technical Guide to the Synthesis of 4-Fluoroindole-3-acetonitrile

In the landscape of modern drug discovery and materials science, the indole scaffold remains a privileged structure due to its profound biological activities and unique electronic properties. The strategic introduction of a fluorine atom, as seen in 4-fluoroindole derivatives, can dramatically enhance metabolic stability, binding affinity, and lipophilicity, making these compounds highly sought-after building blocks. This compound (CAS No. 89434-04-8) stands out as a particularly valuable intermediate.[1] Its nitrile group is a versatile chemical handle, readily convertible into amines, carboxylic acids, and other functional groups essential for constructing complex pharmaceutical agents, including those with anti-cancer and anti-inflammatory properties.[1] This guide provides an in-depth analysis of robust and field-proven synthetic routes to this key intermediate, designed for researchers, chemists, and process development professionals. We will move beyond simple procedural lists to explore the underlying chemical logic, enabling informed decisions in a laboratory or scale-up setting.

I. Foundational Synthetic Strategies: A Bifurcated Approach

The synthesis of a substituted indole like this compound can be logically dissected into two primary strategic approaches. The choice between them often hinges on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

-

The Sequential Functionalization Strategy: This common and often more flexible approach involves the initial construction of the core 4-fluoroindole ring, followed by the introduction of the acetonitrile moiety at the C3 position. This strategy allows for a modular approach, where the core indole can be synthesized and purified before proceeding to the more delicate C3-functionalization step.

-

The Convergent Strategy: This approach aims to build the indole ring from precursors that already contain the required cyanomethyl group or a direct precursor. While potentially shorter, this strategy can be limited by the stability of the nitrile group under the often harsh, acidic conditions of indole synthesis.

Figure 1: High-level overview of the primary synthetic philosophies for accessing this compound.

II. Methodology I: Sequential Synthesis via a 4-Fluoroindole Core

This robust, two-part methodology is the most widely documented and versatile approach.

Part A: Crafting the 4-Fluoroindole Nucleus

The initial and most critical step is the efficient synthesis of 4-fluoroindole. Two premier methods are presented here.

This method is exceptionally well-suited for industrial-scale production due to its high yields and avoidance of the sometimes-problematic hydrazine precursors. It begins with 2-fluoro-6-nitrotoluene. The core principle is the formation of an enamine, followed by a reductive cyclization to form the indole ring.[2]

Figure 2: Workflow for the Leimgruber-Batcho synthesis of 4-fluoroindole.

Experimental Protocol: Synthesis of 4-Fluoroindole [2]

-

Step 1: Condensation. To a flask containing 2-fluoro-6-nitrotoluene (1.0 equiv) in DMF, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0-3.0 equiv). Heat the mixture to reflux (approx. 115-125 °C) and stir for 18-24 hours, monitoring the reaction by TLC or HPLC. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine intermediate, which is often used directly in the next step.

-

Step 2: Reductive Cyclization. Dissolve the crude intermediate in methanol or ethanol. Add a catalytic amount of 5% Palladium on carbon (Pd/C). The reaction is then subjected to hydrogenation (H₂) at a pressure of 0.2–3.0 MPa at room temperature (15–30 °C) for 3–12 hours.

-

Work-up & Purification. After the reaction is complete (monitored by TLC/HPLC), the catalyst is filtered off through a pad of Celite. The filtrate is concentrated under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to afford pure 4-fluoroindole.

A classic and powerful method for indole synthesis, the Fischer reaction involves the acid-catalyzed cyclization of an arylhydrazone.[3][4] For 4-fluoroindole, the required precursors are (4-fluorophenyl)hydrazine and a suitable aldehyde or ketone that provides the C2 and C3 atoms of the indole.

Figure 3: The mechanistic pathway of the Fischer Indole Synthesis.

Causality & Control: The choice of acid catalyst (Brønsted or Lewis) and reaction temperature is critical.[5] Polyphosphoric acid (PPA) or zinc chloride (ZnCl₂) are commonly used. Excessively high temperatures can lead to decomposition, while insufficient acidity can stall the reaction.[5] The purity of the starting hydrazine is paramount to achieving good yields.[5]

Part B: Installing the Acetonitrile Moiety at C3

With 4-fluoroindole in hand, the next phase is the regioselective introduction of the -CH₂CN group at the electron-rich C3 position.

This is arguably the most reliable and widely used method for preparing indole-3-acetonitriles.[6][7]

-

Gramine Synthesis (Mannich Reaction): 4-Fluoroindole is reacted with formaldehyde and dimethylamine (often from dimethylamine hydrochloride and paraformaldehyde) to form the "gramine" intermediate, 4-fluoro-3-[(dimethylamino)methyl]-1H-indole.

-

Cyanide Displacement: The gramine intermediate is an excellent substrate for nucleophilic substitution. The dimethylamino group is a good leaving group, especially when quaternized. Treatment with sodium or potassium cyanide displaces the amine to form the desired C-C bond.[7]

Figure 4: Synthesis of the target compound via the gramine intermediate.

Experimental Protocol: Two-Step Synthesis from 4-Fluoroindole [7]

-

Step 1: Synthesis of 4-Fluoro-gramine. Mix 4-fluoroindole (1.0 equiv), dimethylamine hydrochloride (1.2 equiv), and paraformaldehyde (1.5 equiv) in a suitable solvent like dioxane. Heat the mixture to reflux with stirring for several hours. Cool the reaction, make it alkaline with NaOH solution, and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude gramine intermediate.

-

Step 2: Synthesis of this compound. Dissolve the purified gramine intermediate (1.0 equiv) and sodium cyanide (1.5 equiv) in a solvent mixture, such as aqueous DMF. Heat the reaction mixture to reflux for 4-6 hours. After cooling, partition the mixture between water and an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.

An alternative to the Mannich route involves first installing a carboxaldehyde group at C3, which is then converted to the nitrile.

-

Vilsmeier-Haack Formylation: 4-Fluoroindole is treated with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and DMF, to yield 4-fluoroindole-3-carboxaldehyde.[8]

-

Reductive Cyanation: A one-pot conversion of the aldehyde to the nitrile can be achieved.[6] The aldehyde is first reduced to the corresponding alcohol with a reducing agent like sodium borohydride (NaBH₄). The in-situ generated alcohol is then converted to a better leaving group (e.g., a borate ester) and subsequently displaced by cyanide.

Trustworthiness Note: This one-pot method is efficient, but the reaction conditions must be carefully controlled. The sequential addition of reagents is key. First, the reduction must be allowed to proceed before the cyanide source is introduced.[6]

III. Data Summary: A Comparative Analysis of Synthetic Routes

| Methodology | Key Starting Materials | No. of Steps (from commercial precursors) | Key Advantages | Potential Challenges |

| Leimgruber-Batcho + Mannich/Cyanation | 2-Fluoro-6-nitrotoluene, DMF-DMA, NaCN | 3 | High yielding, scalable, avoids hydrazines.[2] | Requires hydrogenation equipment. |

| Fischer Indole + Mannich/Cyanation | (4-Fluorophenyl)hydrazine, Acetaldehyde precursor, NaCN | 3 | Classic, well-understood, versatile.[3][4] | Hydrazine precursors can be unstable; yields can be variable.[5] |

| Leimgruber-Batcho + Formylation/Reductive Cyanation | 2-Fluoro-6-nitrotoluene, POCl₃, DMF, NaBH₄, NaCN | 3 | Avoids gramine intermediate; uses common reagents. | Reductive cyanation requires careful control of conditions.[6] |

IV. Product Specification and Characterization

The final product, this compound, should be thoroughly characterized to confirm its identity and purity.

| Property | Value | Reference |

| CAS Number | 89434-04-8 | [1][9] |

| Molecular Formula | C₁₀H₇FN₂ | [1][9] |

| Molecular Weight | 174.18 g/mol | [1] |

| Appearance | Yellowish to off-white crystalline powder | [1] |

| Storage Conditions | Store at 0-8 °C | [1][9] |

| Purity (Typical) | ≥ 97% (HPLC) | [1] |

V. Conclusion

The synthesis of this compound is most reliably achieved through a sequential strategy involving the initial formation of the 4-fluoroindole core, followed by C3-functionalization. For large-scale and robust synthesis, the Leimgruber-Batcho route to 4-fluoroindole is superior due to its high yields and avoidance of potentially hazardous hydrazine compounds.[2] Following the indole core synthesis, the Mannich reaction followed by cyanide displacement provides a field-proven and high-yielding pathway to the final product.[7] The choice of a specific route will ultimately depend on the available equipment, scale of the reaction, and economic considerations of the starting materials. This guide provides the necessary technical foundation and causal reasoning to empower researchers to make strategic and effective decisions in their synthetic endeavors.

References

-

Sandmeyer reaction - Wikipedia . Wikipedia. [Link]

-

Sandmeyer Reaction - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

-

Synthesis of 5-Fluoroindole-5-13C - DiVA portal . DiVA. [Link]

- CN103420892A - Preparation method of 4-fluoroindole - Google Patents.

-

One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes . Heterocycles, 1998, 47(1), 509-516. [Link]

- CN101531624A - Synthetic method of 6-fluoroindole-3-acetonitrile - Google Patents.

-

Fischer Indole Synthesis - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

-

Fischer indole synthesis - Wikipedia . Wikipedia. [Link]

-

A three-component Fischer indole synthesis . Nature Protocols, 2007, 2(4), 855-861. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review . RSC Advances, 2021, 11(48), 30149-30177. [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions . Master Organic Chemistry. [Link]

- CN104230753A - Method for synthesizing fluoroacetonitrile - Google Patents.

-

A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor . Organic Letters, 2000, 2(17), 2639-2641. [Link]

-

The cyanation of indole derivatives and the expected mechanisms . ResearchGate. [Link]

-

The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source . Chemical Communications, 2013, 49(78), 8797-8799. [Link]

-

Lewis Acid Catalyzed Direct Cyanation of Indoles and Pyrroles with N-Cyano-N-phenyl-p-toluenesulfonamide(NCTS) . ResearchGate. [Link]

-

Catalytic Asymmetric Electrophilic Cyanation of 3-Substituted Oxindoles . Figshare. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CN103420892A - Preparation method of 4-fluoroindole - Google Patents [patents.google.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. CN101531624A - Synthetic method of 6-fluoroindole-3-acetonitrile - Google Patents [patents.google.com]

- 8. 5-FLUOROINDOLE-3-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 9. This compound CAS#: 89434-04-8 [m.chemicalbook.com]

4-Fluoroindole-3-acetonitrile: A Comprehensive Technical Guide for Researchers

Introduction

4-Fluoroindole-3-acetonitrile is a fluorinated derivative of the common plant auxin, indole-3-acetonitrile. The strategic incorporation of a fluorine atom at the 4-position of the indole ring bestows unique physicochemical properties that make this compound a valuable and versatile building block in medicinal chemistry, agrochemical research, and materials science.[1] The electron-withdrawing nature of the fluorine atom can significantly influence the electron density of the indole ring, affecting its reactivity and the biological activity of its downstream derivatives. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, offering a critical resource for researchers and professionals in drug discovery and chemical synthesis.

Physicochemical Properties

A thorough understanding of the physical properties of a compound is fundamental to its application in research and development. The following table summarizes the key physicochemical parameters of this compound. It is important to note that while some of these properties have been experimentally determined, others are predicted values and should be regarded as such.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇FN₂ | [1][2] |

| Molecular Weight | 174.18 g/mol | [1][2] |

| Appearance | Yellowish to off-white crystalline powder | [1][2] |

| Melting Point | Data not available. For comparison, the melting point of the parent compound, 4-fluoroindole, is 30-32 °C. | |

| Boiling Point | 377.3 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.316 g/cm³ (Predicted) | [2] |

| CAS Number | 89434-04-8 | [1] |

Solubility Profile:

-

Highly Soluble: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)

-

Moderately Soluble: Acetone, Acetonitrile, Ethyl acetate

-

Slightly Soluble: Ethanol, Methanol

-

Insoluble: Water, Hexanes

Researchers should perform solubility tests in their specific solvent systems to confirm these predictions.

Spectroscopic and Analytical Data

Spectroscopic data is crucial for the identification and characterization of a chemical compound. While a comprehensive set of experimentally derived spectra for this compound is not publicly available, this section provides expected spectral characteristics based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the indole ring and the methylene protons of the acetonitrile group. The fluorine atom at the 4-position will cause splitting of the adjacent proton signals.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon of the nitrile group will appear in the characteristic region for nitriles.

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence and environment of the fluorine atom. For the related compound, 4-fluoroindole, the ¹⁹F NMR chemical shift is reported to be approximately -122.8 ppm.[3] A similar chemical shift is expected for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit a sharp, medium-intensity absorption band characteristic of the nitrile (C≡N) stretching vibration, typically found in the range of 2260-2240 cm⁻¹. Other key absorptions will include the N-H stretch of the indole ring and C-H stretching and bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, confirming the molecular weight and offering insights into its structure. For this compound, the molecular ion peak ([M]⁺) would be expected at m/z 174.18. Common fragmentation patterns for indole derivatives may involve the loss of HCN from the acetonitrile group and cleavage of the indole ring.[4]

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by the indole nucleus and the acetonitrile side chain.

-

Indole Ring: The indole ring is susceptible to electrophilic substitution, although the electron-withdrawing fluorine atom at the 4-position may deactivate the ring towards some electrophiles compared to unsubstituted indole. The N-H proton of the indole can be deprotonated with a strong base to form an indolyl anion, which can then be alkylated or acylated.

-

Nitrile Group: The nitrile group is a versatile functional group that can undergo a variety of transformations.[5] It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. Reduction of the nitrile group, for instance with lithium aluminum hydride, will yield the corresponding primary amine, 2-(4-fluoro-1H-indol-3-yl)ethan-1-amine. The electrophilic carbon of the nitrile is also susceptible to nucleophilic attack by organometallic reagents such as Grignard reagents.[5]

Stability: Indole-3-acetonitrile and its derivatives can be sensitive to acidic conditions, which may lead to decomposition.[6] It is recommended to store this compound in a cool, dry, and dark place to prevent degradation.[1]

Synthesis and Purification

While a specific, detailed laboratory synthesis of this compound is not widely published, a plausible synthetic route can be devised from known transformations of indole derivatives. A common method for the synthesis of 4-substituted indole-3-acetonitriles involves a one-step conversion from the corresponding 4-substituted indole-3-carboxaldehyde.[7]

A potential synthetic workflow is outlined below:

Caption: Proposed synthetic pathway to this compound.

Experimental Protocol: Conversion of 4-Fluoroindole-3-carboxaldehyde to this compound (Hypothetical)

-

To a solution of 4-fluoroindole-3-carboxaldehyde in a suitable solvent (e.g., methanol-formamide mixture), add sodium borohydride (NaBH₄) in portions at room temperature.

-

Stir the reaction mixture for 1 hour to ensure complete reduction of the aldehyde.

-

Add sodium cyanide (NaCN) to the reaction mixture.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Purification:

Commercially available this compound typically has a purity of ≥ 97% as determined by HPLC.[1] For laboratory use, further purification can be achieved by recrystallization from a suitable solvent system or by column chromatography.

Applications in Research and Development

The unique structural features of this compound make it a valuable precursor in several areas of chemical research.

-

Pharmaceutical Development: As a key intermediate, it is used in the synthesis of a variety of bioactive molecules. The indole scaffold is a common motif in many pharmaceuticals, and the presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.[1]

-

Agrochemicals: Fluorinated organic compounds are of significant interest in the agrochemical industry. This compound can serve as a starting material for the development of novel herbicides, fungicides, and insecticides.[1]

-

Materials Science: The electronic properties of the fluorinated indole ring make this compound a candidate for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1]

Caption: Key application areas of this compound.

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, safety precautions should be based on the known hazards of similar compounds, such as 4-fluoroindole and other organic nitriles.

Potential Hazards:

-

Harmful if Swallowed or Inhaled: Organic nitriles can be toxic if ingested or inhaled.

-

Respiratory Irritant: May cause respiratory tract irritation.[8][9]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with plenty of water.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. americanelements.com [americanelements.com]

- 3. researchgate.net [researchgate.net]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

- 8. fishersci.com [fishersci.com]

- 9. downloads.ossila.com [downloads.ossila.com]

A Technical Guide to the Biological Potential of 4-Fluoroindole-3-acetonitrile: A Scaffold for Therapeutic Innovation

Abstract

4-Fluoroindole-3-acetonitrile (4-F-IAN) is a halogenated indole derivative recognized primarily as a versatile synthetic intermediate in medicinal chemistry.[1] While direct research into its intrinsic biological activity is nascent, its structural architecture—combining the privileged indole-3-acetonitrile scaffold with a strategic fluorine modification—positions it as a compound of significant interest for therapeutic development. This guide synthesizes the known biological activities of the parent indole-3-acetonitrile (IAN) molecule and related derivatives to construct a predictive framework for the bioactivity of 4-F-IAN. We will delve into the established antiviral and anti-inflammatory mechanisms of the IAN core, explore the strategic role of fluorination in drug design, and provide detailed experimental protocols for researchers to validate the therapeutic potential of this promising compound in antiviral, anti-inflammatory, and neuroprotective contexts.

Introduction: The Strategic Value of this compound

This compound (CAS: 89434-04-8; Formula: C₁₀H₇FN₂) is a crystalline powder that serves as a crucial building block for the synthesis of more complex indole derivatives.[1][2] The indole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast array of biological activities, including anticancer and anti-inflammatory properties.[3][4] The acetonitrile moiety at the 3-position is a key functional group, while the fluorine atom at the 4-position is a deliberate modification designed to enhance pharmacological properties.

The true potential of 4-F-IAN lies not just in its role as a precursor, but in the predicted bioactivity conferred by this specific combination of structural motifs. By examining its parent compound, Indole-3-acetonitrile (IAN), we can unlock a logical pathway to understanding and exploring the therapeutic promise of 4-F-IAN.

The Indole-3-Acetonitrile Core: A Blueprint for Potent Bioactivity

The non-fluorinated parent scaffold, Indole-3-acetonitrile (IAN), is a natural product with well-documented and potent biological effects.[5] Its activities provide a strong rationale for investigating fluorinated analogues like 4-F-IAN.

Potent Broad-Spectrum Antiviral Activity

Recent and compelling research has identified IAN as a powerful broad-spectrum antiviral agent. Studies have demonstrated its efficacy against a range of RNA and DNA viruses, including:

-

SARS-CoV-2: IAN exhibits significant antiviral activity against SARS-CoV-2 in vitro.[6]

-

Influenza A Virus (IAV): IAN profoundly inhibits IAV replication in cell culture and, importantly, reduces mortality, weight loss, and lung viral titers in mouse models of lethal IAV infection.[6][7]

-

Herpes Simplex Virus-1 (HSV-1) and Vesicular Stomatitis Virus (VSV): IAN is also effective against these viruses in vitro, highlighting its broad applicability.[6]

Mechanism of Antiviral Action: MAVS-Mediated Innate Immune Activation

The antiviral efficacy of IAN is not due to direct virucidal action but rather to its potentiation of the host's innate immune response.[6] Mechanistically, IAN promotes the host interferon signaling pathway. The key steps are:

-

MAVS Accumulation: IAN treatment leads to an increase in the levels of mitochondrial antiviral-signaling (MAVS) protein. MAVS is a critical adaptor protein that orchestrates the downstream signaling cascade upon cellular detection of viral RNA.[6]

-

IRF3 and NF-κB Activation: The accumulation of MAVS triggers the phosphorylation and subsequent activation of Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB).[6]

-

Nuclear Translocation and Interferon Production: Activated IRF3 and NF-κB translocate from the cytoplasm to the nucleus, where they act as transcription factors to drive the expression of Type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines, establishing a robust antiviral state within the cell.[6]

The following diagram illustrates this critical signaling pathway.

Caption: Proposed mechanism of IAN-mediated antiviral activity.

Anti-inflammatory and Neuroprotective Potential

The indole nucleus is a well-established pharmacophore for anti-inflammatory and neuroprotective agents.

-

Anti-inflammatory Effects: Synthetic derivatives of indolyl-3-acetonitrile have been shown to potently inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophage cell lines stimulated with lipopolysaccharide (LPS), a standard model for inflammation.[8]

-

Neuroprotection: The indole scaffold is central to the development of agents for neurodegenerative diseases, with derivatives showing activity as cholinesterase inhibitors, antioxidants, and modulators of amyloid aggregation.[9][10] IAN itself has been studied in neuroblastoma cells for its interaction with serotonin and dopamine pathways, suggesting a potential role in neuromodulation.[11][12]

The Impact of C4-Fluorination: A Medicinal Chemistry Perspective

The substitution of a hydrogen atom with fluorine is a cornerstone strategy in modern drug discovery. The introduction of fluorine at the C4-position of the indole ring in 4-F-IAN is predicted to modulate its biological profile in several key ways:

-

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and stable. Placing a fluorine atom on the aromatic ring can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, potentially increasing the compound's half-life and bioavailability.

-

Modulation of Acidity: Fluorine is highly electronegative and can lower the pKa of the indole N-H proton, potentially altering hydrogen bonding interactions with target proteins.

-

Increased Binding Affinity: Fluorine can participate in favorable electrostatic and dipole interactions with amino acid residues in a protein's binding pocket, thereby enhancing binding affinity and potency.

-

Improved Membrane Permeability: Strategic fluorination can increase a molecule's lipophilicity, which may improve its ability to cross cellular membranes, including the blood-brain barrier—a critical factor for developing neurotherapeutics.

Predicted Biological Profile and Avenues for Research

Based on the potent activity of the IAN scaffold and the known effects of fluorination, we hypothesize that This compound is a prime candidate for investigation as a multi-action therapeutic agent.

A logical research workflow would be to systematically screen 4-F-IAN for the activities established in its parent compound and related derivatives.

Caption: A logical workflow for evaluating the bioactivity of 4-F-IAN.

Experimental Protocols

The following protocols are adapted from authoritative sources and provide a validated starting point for investigating the biological activity of 4-F-IAN.

Protocol: In Vitro Antiviral Plaque Reduction Assay

This protocol is adapted from studies on IAN against SARS-CoV-2 and is a self-validating system for quantifying antiviral activity.[6]

-

Cell Seeding: Seed Vero E6 cells (for SARS-CoV-2) or MDCK cells (for Influenza A) in 12-well plates to form a confluent monolayer (approx. 24 hours).

-

Cytotoxicity Determination (Pre-requisite): Separately, treat cells with a serial dilution of 4-F-IAN (e.g., 10 µM to 640 µM) for 24-48 hours. Use a CCK-8 or MTT assay to determine the maximum non-toxic concentration (MNTC). All subsequent antiviral testing must be performed at concentrations below the MNTC.

-

Virus Infection: Wash the cell monolayers with phosphate-buffered saline (PBS). Infect the cells with the virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C to allow viral adsorption.

-

Compound Treatment: Remove the viral inoculum. Overlay the cells with a medium (e.g., DMEM with 1% agarose) containing serial dilutions of 4-F-IAN or a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until viral plaques are visible.

-

Plaque Visualization: Fix the cells with 4% paraformaldehyde for 30 minutes. Remove the overlay and stain the cells with 0.5% crystal violet solution.

-

Quantification: Count the number of plaques in each well. The percent inhibition is calculated as: [1 - (Plaques in Treated Well / Plaques in Vehicle Control Well)] * 100. The EC₅₀ (50% effective concentration) can be determined by non-linear regression analysis.

Protocol: Western Blot for IRF3 and NF-κB Activation

This protocol validates the mechanism of action by probing the MAVS signaling pathway.[6]

-

Cell Culture and Treatment: Seed 293T or A549 cells in 6-well plates. Treat the cells with a pre-determined effective concentration of 4-F-IAN (e.g., the EC₉₀ from the antiviral assay) for various time points (e.g., 0, 6, 12, 24 hours). A viral infection (e.g., Sendai virus) can be used as a positive control for pathway activation.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against:

-

Phospho-IRF3 (Ser396)

-

Total IRF3

-

Phospho-NF-κB p65 (Ser536)

-

Total NF-κB p65

-

GAPDH or β-actin (as a loading control)

-

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis can be used to quantify the relative changes in protein phosphorylation.

Comparative Bioactivity Data of Related Compounds

The following table summarizes quantitative data from published studies on the parent compound and its derivatives, providing a benchmark for future studies on 4-F-IAN.

| Compound | Assay/Model | Target/Endpoint | Reported Activity | Citation |

| Indole-3-acetonitrile | SARS-CoV-2 Plaque Assay (Caco-2 cells) | Viral Yield Inhibition | EC₅₀ ≈ 160 µM | [6] |

| Indole-3-acetonitrile | Influenza A (H5N6) in vivo (mice) | Survival/Weight Loss | Effective at 20 mg/kg | [7] |

| Indole-3-acetonitrile | VSV mRNA levels (293T cells) | Viral Proliferation | ~80% inhibition at 640 µM | [6] |

| Compound 2k | LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) Production | IC₅₀ < 10 µM | [8] |

| Compound 2k | LPS-stimulated RAW 264.7 cells | Prostaglandin E2 (PGE2) Production | IC₅₀ < 10 µM | [8] |

| *Compound 2k is a 7-hydroxy-N-methyl-indolyl-3-acetonitrile derivative. |

Conclusion

While this compound has historically been viewed through the lens of synthetic chemistry, the evidence presented in this guide strongly supports its re-evaluation as a potent bioactive molecule in its own right. The combination of a proven antiviral and anti-inflammatory indole-3-acetonitrile core with a strategically placed fluorine atom creates a compelling candidate for drug discovery. Its predicted ability to modulate the MAVS-mediated innate immune response, inhibit key inflammatory mediators, and potentially access the central nervous system warrants rigorous investigation. The experimental frameworks provided herein offer a clear path for researchers to unlock the therapeutic potential of this promising compound and its future derivatives.

References

-

Synthesis of indolyl-3-acetonitrile derivatives and their inhibitory effects on nitric oxide and PGE2 productions in LPS-induced RAW 264.7 cells. PubMed. [Link]

-

Synthesis and biological activities of 4-trifluoromethylindole-3-acetic acid: a new fluorinated indole auxin. PubMed. [Link]

-

Synthesis of indole‐3‐acetonitrile‐4‐methoxy‐2‐C‐β‐D‐glucopyranoside, β‐analogues of C‐mannosyltryptophan, and 2,3‐diglycosylindoles. ResearchGate. [Link]

-

In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection. PubMed Central. [Link]

-

Synthesis of 5-Fluoroindole-5-13C. DiVA portal. [Link]

-

Cas 2341-25-5,6-fluoroindole-3-acetonitrile. LookChem. [Link]

- CN101531624A - Synthetic method of 6-fluoroindole-3-acetonitrile.

-

A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. ACS Publications. [Link]

-

This compound. AMERICAN ELEMENTS. [Link]

-

This compound suppliers USA. USA Chemical Suppliers. [Link]

- CN103420892A - Preparation method of 4-fluoroindole.

-

4-Fluoroindole: A Versatile Intermediate for Novel Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

3-Indoleacetonitrile Is Highly Effective in Treating Influenza A Virus Infection In Vitro and In Vivo. PubMed Central. [Link]

-

Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. PubMed Central. [Link]

-

Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. [Link]

-

Role of Bioactive Compounds in Neuroprotection and Neurodegenerative Disease. MDPI. [Link]

-

Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). ResearchGate. [Link]

-

Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PubMed Central. [Link]

-

The Antinociceptive, Antioxidant and Anti-Inflammatory Effects of 5-Fluoro-2-Oxindole during Inflammatory Pain. PubMed Central. [Link]

-

Indole-3-acetonitrile production from indole glucosinolates deters oviposition by Pieris rapae. PubMed. [Link]

-

A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. RSC Publishing. [Link]

-

Anti-Inflammatory Effects of a Novel Acetonitrile-Water Extract of Lens Culinaris against LPS-Induced Damage in Caco-2 Cells. PubMed. [Link]

-

Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. MDPI. [Link]

-

Exploring the Interaction of Indole-3-Acetonitrile with Neuroblastoma Cells: Understanding the Connection with the Serotonin and Dopamine Pathways. PubMed. [Link]

-

Exploring the Interaction of Indole-3-Acetonitrile with Neuroblastoma Cells: Understanding the Connection with the Serotonin and Dopamine Pathways. MDPI. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. americanelements.com [americanelements.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Indole-3-acetonitrile | 771-51-7 | FI16427 | Biosynth [biosynth.com]

- 6. In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Indoleacetonitrile Is Highly Effective in Treating Influenza A Virus Infection In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of indolyl-3-acetonitrile derivatives and their inhibitory effects on nitric oxide and PGE2 productions in LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring the Interaction of Indole-3-Acetonitrile with Neuroblastoma Cells: Understanding the Connection with the Serotonin and Dopamine Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

4-Fluoroindole-3-acetonitrile molecular weight and formula

An In-depth Technical Guide to 4-Fluoroindole-3-acetonitrile

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 89434-04-8), a critical intermediate in medicinal chemistry and drug discovery. We delve into its core molecular properties, outline a representative synthetic pathway with a detailed experimental protocol, and discuss the spectroscopic techniques essential for its structural validation. Furthermore, this document explores the compound's strategic applications, highlighting how the unique properties imparted by fluorine substitution make it a valuable building block for developing novel therapeutics, particularly those with anti-inflammatory and anti-cancer properties.[1] This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.

Core Molecular Profile and Physicochemical Properties

This compound is an indole derivative characterized by a fluorine atom at the 4-position of the indole ring and a nitrile group on the adjacent methylene carbon. This substitution pattern significantly influences the molecule's electronic properties and reactivity, making it a desirable precursor in pharmaceutical synthesis.[1]

The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate the acidity of nearby protons. In this molecule, the electron-withdrawing nature of fluorine can influence the nucleophilicity of the indole ring, a critical consideration for subsequent synthetic transformations.

All pertinent quantitative data for this compound is summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇FN₂ | [1][2] |

| Molecular Weight | 174.18 g/mol | [1][2][3] |

| CAS Number | 89434-04-8 | [1][3] |

| Synonyms | 4-Fluoro-3-indoleacetonitrile, (4-Fluoro-1H-indol-3-yl)-acetonitrile | [1][2] |

| Appearance | Yellowish to off-white crystalline powder | [1] |

| Purity (Typical) | ≥ 97% (by HPLC) | [1] |

| Storage Conditions | Store at 0-8 °C, protected from light and moisture | [1][3] |

Synthesis and Mechanistic Insights

The synthesis of 3-substituted indoles is a cornerstone of heterocyclic chemistry. For this compound, a common and efficient method involves a Mannich-type reaction starting from 4-fluoroindole, followed by cyanation. This two-step process is advantageous as it offers high regioselectivity for the 3-position of the indole ring, which is the most nucleophilic site.

The first step involves the reaction of 4-fluoroindole with an Eschenmoser's salt precursor (formed in situ from dimethylamine and formaldehyde) to generate the gramine intermediate, 3-((Dimethylamino)methyl)-4-fluoro-1H-indole. The indole nitrogen's lone pair initiates an electrophilic aromatic substitution at the C3 position. In the second step, the gramine intermediate is treated with a cyanide source, such as sodium cyanide. The dimethylamino group is an excellent leaving group upon quaternization, facilitating a nucleophilic substitution (SN2) reaction by the cyanide ion to yield the final product.

Experimental Protocol: Synthesis via Gramine Intermediate

This protocol is a representative procedure adapted from established methods for indole functionalization.[4] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 3-((Dimethylamino)methyl)-4-fluoro-1H-indole (Gramine Intermediate)

-

To a cooled (0 °C) solution of dimethylamine (1.1 eq) in acetic acid, slowly add aqueous formaldehyde (1.1 eq). Stir for 15 minutes.

-

Add 4-fluoroindole (1.0 eq) to the solution and allow the mixture to warm to room temperature.

-

Stir the reaction mixture for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the mixture into a beaker of ice water and basify to pH 10-11 with a 20% NaOH solution.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the gramine intermediate.

Step 2: Synthesis of this compound

-

Suspend the dried gramine intermediate (1.0 eq) in an organic solvent such as dimethylformamide (DMF).

-

Add sodium cyanide (1.5 eq) to the suspension.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

After cooling, evaporate the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water. Extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization and Validation

Rigorous spectroscopic analysis is paramount to confirm the identity, structure, and purity of the synthesized compound. The data described here are based on expected values derived from the parent compound, 3-indoleacetonitrile, and established principles of spectroscopy.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show a characteristic broad singlet for the indole N-H proton (typically > 8.0 ppm). The aromatic protons on the benzene ring will appear as complex multiplets, with chemical shifts and coupling constants influenced by the fluorine substituent. The methylene (-CH₂CN) protons will appear as a singlet around 3.8-4.0 ppm.

-

¹³C NMR: The spectrum will display 10 distinct carbon signals. The nitrile carbon (C≡N) is expected around 117 ppm, while the methylene carbon will be significantly upfield. The signal for C4 will show a large one-bond coupling constant (¹JC-F) of approximately 240-250 Hz, a definitive indicator of fluorine attachment.

-

¹⁹F NMR: A single resonance is expected, confirming the presence of one fluorine environment.

-

-

Infrared (IR) Spectroscopy: Key vibrational frequencies provide functional group confirmation. Expected peaks include a sharp, medium-intensity absorption around 2250 cm⁻¹ for the nitrile (C≡N) stretch, a broad absorption around 3400-3300 cm⁻¹ for the N-H stretch, and a strong absorption in the 1250-1000 cm⁻¹ region corresponding to the C-F bond stretch.

-

Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular formula. The electron impact (EI) or electrospray ionization (ESI) spectrum will show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 174.18 and 175.19, respectively.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a versatile starting material for more complex molecules.[1] Its value lies in the synthetic handles it possesses: the nitrile group and the indole ring itself.

-

As a Precursor to Tryptamine Analogs: The nitrile group can be readily reduced to a primary amine, yielding 4-fluorotryptamine. Tryptamines are a privileged scaffold in neuroscience research and drug development, forming the core of many neurotransmitters and psychoactive compounds.

-

Elaboration into Complex Heterocycles: The indole N-H can be functionalized, and the methylene group adjacent to the nitrile is activated for various C-C bond-forming reactions. This allows for the construction of intricate polycyclic systems.

-

Role in Bioactive Compound Synthesis: The compound serves as a key building block for indole derivatives with demonstrated biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1][6] The presence of fluorine can enhance the pharmacological profile of the final drug candidate.

Conclusion

This compound is a strategically important molecule for chemical and pharmaceutical research. Its well-defined structure, coupled with the advantageous properties imparted by fluorine, makes it a high-value intermediate. The synthetic accessibility and multiple pathways for functionalization ensure its continued relevance in the development of novel bioactive compounds. This guide has provided the core technical information required for scientists to confidently source, synthesize, validate, and strategically implement this compound in advanced research programs.

References

-

This compound | AMERICAN ELEMENTS ® . American Elements. [Link]

-

This compound – (89434-04-8) - EON Biotech . EON Biotech. [Link]

-

Synthesis of 5-Fluoroindole-5-13C - DiVA portal . DiVA portal. [Link]

- CN101531624A - Synthetic method of 6-fluoroindole-3-acetonitrile - Google Patents.

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI . MDPI. [Link]

Sources

The Strategic Intermediate: A Technical Guide to 4-Fluoroindole-3-acetonitrile

An In-depth Exploration of the Discovery, Synthesis, and Application of a Key Building Block in Modern Drug Discovery

Foreword

In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged structure," a recurring motif in a multitude of biologically active compounds. The strategic introduction of fluorine atoms into these molecules can profoundly influence their physicochemical and pharmacological properties, enhancing metabolic stability, receptor binding affinity, and bioavailability. This guide delves into the history, synthesis, and significance of a pivotal molecule at the intersection of these two concepts: 4-Fluoroindole-3-acetonitrile. As a versatile intermediate, its story is not just one of chemical synthesis, but of enabling the development of novel therapeutics, particularly in the realm of neuroscience. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing not only a historical narrative but also actionable synthetic protocols and an understanding of its broader impact on pharmaceutical research.

Discovery and Historical Context: The Rise of Fluorinated Indoles in Neurochemical Research

The precise origin of this compound is not marked by a singular "discovery" paper, but rather its emergence is intertwined with the broader exploration of fluorinated tryptamines and their interactions with serotonin receptors. A seminal publication by Kawase and colleagues in 1990, focused on the synthesis and biological evaluation of fluorinated 5,6-dihydroxytryptamine (5,6-DHT) derivatives as neurochemical probes, provides a key early and well-documented synthesis of this compound as a crucial intermediate.

The rationale behind this line of research was to modulate the properties of known serotonergic agents. The introduction of a fluorine atom at the 4-position of the indole ring was a strategic choice to alter the electronic properties and metabolic fate of the resulting tryptamine derivatives. This work highlighted the growing understanding in medicinal chemistry that fluorine substitution could be a powerful tool to fine-tune the pharmacological profile of a drug candidate. The synthesis of this compound was, therefore, a necessary step to access these novel fluorinated tryptamines and investigate their potential as neuropharmacological tools.

Physicochemical Properties and Characterization

This compound is typically a yellowish to off-white crystalline powder. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇FN₂ | |

| Molecular Weight | 174.18 g/mol | |

| CAS Number | 89434-04-8 | |

| Appearance | Yellowish to off-white crystalline powder | |

| Storage Conditions | 0-8 °C |

Synthesis of this compound: A Two-Stage Approach

The synthesis of this compound is conceptually a two-part process: the formation of the 4-fluoroindole core, followed by the introduction of the acetonitrile moiety at the 3-position.

Stage 1: Synthesis of the 4-Fluoroindole Core

Several classic indole syntheses can be adapted for the preparation of 4-fluoroindole. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

A robust and widely used method for constructing the indole nucleus is the Leimgruber-Batcho synthesis. This approach is particularly advantageous due to its high yields and the commercial availability of many substituted o-nitrotoluenes. The synthesis of 4-fluoroindole via this method starts from 2-fluoro-6-nitrotoluene.

Experimental Protocol: Leimgruber-Batcho Synthesis of 4-Fluoroindole

-

Step 1: Enamine Formation. To a solution of 2-fluoro-6-nitrotoluene in dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a catalytic amount of pyrrolidine. Heat the mixture to facilitate the condensation reaction, monitoring its progress by thin-layer chromatography (TLC). Upon completion, remove the solvent under reduced pressure to yield the crude enamine intermediate.

-

Step 2: Reductive Cyclization. Dissolve the crude enamine in a suitable solvent such as methanol or ethanol. Add a catalyst, typically palladium on carbon (Pd/C), and subject the mixture to hydrogenation. The nitro group is reduced to an amine, which spontaneously cyclizes to form the indole ring. After the reaction is complete, filter off the catalyst and concentrate the filtrate. The crude 4-fluoroindole can then be purified by column chromatography or recrystallization.

The Fischer indole synthesis is another classic and versatile method. It involves the acid-catalyzed reaction of a (4-fluorophenyl)hydrazine with an aldehyde or ketone, followed by a-sigmatropic rearrangement to form the indole.

Experimental Protocol: Fischer Indole Synthesis of 4-Fluoroindole

-

Step 1: Hydrazone Formation. React 4-fluorophenylhydrazine with a suitable carbonyl compound, such as pyruvic acid, in an appropriate solvent. This condensation reaction yields the corresponding hydrazone.

-

Step 2: Cyclization and Aromatization. Treat the hydrazone with a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, and heat the mixture. This induces a-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the indole ring. If pyruvic acid is used, the initial product is 4-fluoroindole-2-carboxylic acid.

-

Step 3: Decarboxylation. Heat the 4-fluoroindole-2-carboxylic acid to induce decarboxylation, yielding the final product, 4-fluoroindole.

Stage 2: Introduction of the Acetonitrile Moiety

The introduction of the acetonitrile group at the 3-position of the 4-fluoroindole ring is most commonly achieved via a Mannich reaction followed by cyanation, a route often referred to as the "gramine-based" method.

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of 4-Fluorogramine. In a suitable solvent, react 4-fluoroindole with formaldehyde and dimethylamine (often in the form of dimethylamine hydrochloride). This electrophilic substitution reaction, known as the Mannich reaction, introduces a dimethylaminomethyl group at the 3-position of the indole, yielding 4-fluorogramine.

-

Step 2: Cyanation. Treat the 4-fluorogramine intermediate with a cyanide salt, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The cyanide ion displaces the dimethylamino group to form this compound. The product can then be isolated and purified using standard techniques such as extraction and chromatography.

Applications in Medicinal Chemistry and Drug Discovery

This compound is a highly valued building block in the synthesis of a wide range of pharmacologically active molecules. Its utility stems from the combination of the biologically relevant indole scaffold and the modulating effects of the fluorine substituent.

Precursor to Serotonin Receptor Agonists

A primary application of this compound is in the synthesis of tryptamine derivatives that act as serotonin (5-HT) receptor agonists. The tryptamine pharmacophore is central to the structure of many neurotransmitters and hallucinogens. By starting with this compound, medicinal chemists can readily synthesize 4-fluorotryptamines, which have been investigated for their potential to treat a variety of neurological and psychiatric disorders, including depression, anxiety, and migraine. The fluorine atom at the 4-position can enhance the metabolic stability of the tryptamine, leading to improved pharmacokinetic profiles.

Intermediate in the Synthesis of Complex Indole Alkaloids

The indole-3-acetonitrile moiety is a versatile functional group that can be further elaborated into more complex side chains. This makes this compound a valuable starting material for the total synthesis of complex natural products and their fluorinated analogs. These synthetic efforts are often aimed at developing new therapeutic agents with improved efficacy and reduced side effects.

Building Block for Novel Anti-Cancer and Anti-Inflammatory Agents

Indole derivatives have shown promise as anti-cancer and anti-inflammatory agents. The unique electronic properties conferred by the fluorine atom in this compound can lead to compounds with enhanced biological activity in these therapeutic areas. Researchers continue to explore the synthesis of novel compounds derived from this intermediate in the search for new treatments for these debilitating diseases.

Future Perspectives

The strategic importance of this compound in drug discovery is likely to grow as our understanding of the role of fluorine in medicinal chemistry deepens. The development of more efficient and sustainable synthetic routes to this intermediate will be crucial for its wider application. Furthermore, its use in the synthesis of novel PET (Positron Emission Tomography) ligands for imaging serotonin receptors in the brain represents an exciting area of future research. As the demand for more effective and safer drugs for neurological and other disorders continues to rise, this versatile fluorinated indole will undoubtedly remain a key player in the innovation pipeline.

References

- Kawase, M., Sinhababu, A. K., McGhee, E. M., Milby, T., & Borchardt, R. T. (1990). Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. *

An In-depth Technical Guide to the Putative Mechanism of Action of 4-Fluoroindole-3-acetonitrile

This guide provides a detailed exploration of the potential mechanisms of action for 4-Fluoroindole-3-acetonitrile, a synthetic indole derivative with significant promise in medicinal chemistry. As a versatile building block, this compound is instrumental in the development of novel therapeutics, particularly in oncology and neuropharmacology.[1][2] While direct research into its specific biological pathways is still emerging, this document synthesizes current understanding from related indole compounds to propose a scientifically grounded, putative mechanism of action. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this compound.

Introduction to this compound: A Compound of Interest

This compound is a fluorinated derivative of indole-3-acetonitrile, a naturally occurring compound found in plants and microorganisms.[3] The introduction of a fluorine atom at the 4-position of the indole ring is a strategic modification in medicinal chemistry, often employed to enhance metabolic stability, binding affinity, and bioavailability of a parent compound.[1] This modification makes this compound a valuable intermediate for the synthesis of a wide array of bioactive molecules, including potential anti-cancer and anti-inflammatory agents.[1][4]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₀H₇FN₂ |

| Molecular Weight | 174.18 g/mol |

| CAS Number | 89434-04-8 |

| Appearance | Crystalline solid |

| Solubility | Soluble in organic solvents such as DMSO and DMF |

Proposed Mechanisms of Action

Based on the known biological activities of the parent compound, indole-3-acetonitrile, and other related indole derivatives, we can propose several putative mechanisms of action for this compound. These hypotheses provide a framework for future experimental validation.

Modulation of Inflammatory Pathways

Indole-3-acetonitrile and its derivatives have demonstrated anti-inflammatory properties.[4] A plausible mechanism for this compound is the inhibition of key inflammatory mediators.

-

Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production: Studies on synthetic indolyl-3-acetonitrile derivatives have shown their ability to inhibit the production of NO and PGE2 in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.[4] These molecules are critical mediators of inflammation. It is hypothesized that this compound may exert its anti-inflammatory effects through a similar mechanism by targeting the enzymes responsible for their synthesis, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Diagram 1: Proposed Anti-Inflammatory Signaling Pathway

Caption: Proposed inhibition of iNOS and COX-2 by this compound.

Antiviral Activity via Interferon Pathway Stimulation

The parent compound, indole-3-acetonitrile, has been shown to possess broad-spectrum antiviral activity by activating the host's innate immune response.[5] This provides a strong rationale for investigating a similar mechanism for its fluorinated analog.

-

Activation of the cGAS-STING Pathway: It is proposed that this compound may act as an agonist of the cGAS-STING pathway. This pathway is a key sensor of cytosolic DNA and triggers the production of type I interferons (IFNs), which are crucial for antiviral defense. Indole-3-acetonitrile has been observed to promote the activation of IRF3 and NF-κB signaling pathways, which are downstream of STING activation.[5]

Diagram 2: Proposed Antiviral Signaling Pathway

Caption: Proposed activation of the STING pathway by this compound.

Interaction with Neurological Pathways

Indole-3-acetonitrile has been found to interact with neuroblastoma cells and shows a potential connection to the serotonin and dopamine pathways.[6] This suggests that this compound could have applications in neuropharmacology.

-

Modulation of Neurotransmitter Pathways: The structural similarity of the indole core to serotonin suggests a potential interaction with serotonin receptors or transporters. Furthermore, studies have shown that indole-3-acetonitrile can affect the viability of neuroblastoma cells, and this effect is modulated by the precursors of serotonin and dopamine.[6] this compound may exhibit similar, and potentially more potent, effects due to the presence of the fluorine atom, which can alter its electronic properties and binding affinities.

Experimental Protocols for Mechanism of Action Studies

To validate the proposed mechanisms of action, a series of well-defined experiments are necessary. The following protocols provide a starting point for researchers.

In Vitro Anti-Inflammatory Assay

Objective: To determine the effect of this compound on the production of NO and PGE2 in LPS-stimulated macrophages.

Methodology:

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.

-

Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Nitric Oxide Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO concentration.

-

-

PGE2 Measurement (ELISA):

-

Use a commercial PGE2 ELISA kit according to the manufacturer's instructions to measure the concentration of PGE2 in the cell culture supernatant.

-

-

Data Analysis: Analyze the data to determine the IC₅₀ value of this compound for NO and PGE2 inhibition.

STING Pathway Activation Assay

Objective: To assess the ability of this compound to activate the STING pathway and induce interferon production.

Methodology:

-

Reporter Cell Line: Use a THP-1 Dual™ reporter cell line that expresses a secreted luciferase reporter gene under the control of an ISG54 promoter (an interferon-stimulated gene).

-

Cell Treatment: Plate the THP-1 cells and treat them with varying concentrations of this compound. Use a known STING agonist (e.g., cGAMP) as a positive control.

-

Incubation: Incubate the cells for 24 hours.

-

Luciferase Assay:

-

Collect the supernatant.

-

Use a luciferase assay system to measure the reporter gene activity according to the manufacturer's protocol.

-

-

Data Analysis: An increase in luciferase activity indicates the activation of the STING pathway and subsequent interferon signaling.

Diagram 3: Experimental Workflow for STING Activation Assay

Caption: Workflow for assessing STING pathway activation by this compound.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be fully elucidated, the available evidence from related indole compounds provides a strong foundation for targeted investigation. The proposed mechanisms—modulation of inflammatory pathways, antiviral activity through interferon stimulation, and interaction with neurological pathways—offer promising avenues for future research. The experimental protocols outlined in this guide provide a clear path for validating these hypotheses. Further studies, including target identification and in vivo efficacy models, will be crucial in unlocking the full therapeutic potential of this versatile compound.

References

-

Kwon, T. H., Yoon, I. H., Shin, J. S., Lee, Y. H., Kwon, B. J., Lee, K. T., & Lee, Y. S. (2013). Synthesis of indolyl-3-acetonitrile derivatives and their inhibitory effects on nitric oxide and PGE2 productions in LPS-induced RAW 264.7 cells. Bioorganic & Medicinal Chemistry Letters, 23(9), 2571-2574. Retrieved from [Link]

-

MDPI. (2021). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. Retrieved from [Link]

-

Li, Y., et al. (2021). In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection. Frontiers in Immunology, 12, 708343. Retrieved from [Link]

-

Katayama, M. (2000). Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. Bioscience, Biotechnology, and Biochemistry, 64(5), 997-1004. Retrieved from [Link]

-

Ferreira, S., et al. (2023). Exploring the Interaction of Indole-3-Acetonitrile with Neuroblastoma Cells: Understanding the Connection with the Serotonin and Dopamine Pathways. Biomedicines, 11(12), 3325. Retrieved from [Link]

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 3-Indoleacetonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). The indole-3-acetonitrile/indole-3-acetaldoxime pathway. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of 6-fluoroindole-3-acetonitrile.

-

DiVA portal. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹⁹F NMR results for the coupled reaction leading to the formation of.... Retrieved from [Link]

-

LookChem. (n.d.). Cas 2341-25-5,6-fluoroindole-3-acetonitrile. Retrieved from [Link]

-

Kobayashi, M., et al. (1993). Occurrence of enzymes involved in biosynthesis of indole-3-acetic acid from indole-3-acetonitrile in plant-associated bacteria, Agrobacterium and Rhizobium. Proceedings of the National Academy of Sciences, 90(15), 7119-7123. Retrieved from [Link]

-

Ferreira, S., et al. (2023). Exploring the Interaction of Indole-3-Acetonitrile with Neuroblastoma Cells: Understanding the Connection with the Serotonin and Dopamine Pathways. Biomedicines, 11(12), 3325. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. International Journal of Molecular Sciences, 24(4), 3504. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Exploring the Interaction of Indole-3-Acetonitrile with Neuroblastoma Cells: Understanding the Connection with the Serotonin and Dopamine Pathways [mdpi.com]

- 4. Synthesis of indolyl-3-acetonitrile derivatives and their inhibitory effects on nitric oxide and PGE2 productions in LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the Interaction of Indole-3-Acetonitrile with Neuroblastoma Cells: Understanding the Connection with the Serotonin and Dopamine Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 4-Fluoroindole-3-acetonitrile for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Fluoroindole-3-acetonitrile in Modern Drug Discovery

This compound is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry and materials science. Characterized by a fluorinated indole core with a nitrile-containing side chain, this molecule serves as a critical building block in the synthesis of a new generation of pharmaceuticals and functional organic materials.[1] Its utility is particularly pronounced in the development of novel therapeutics targeting neurological disorders, as well as in creating indole derivatives with potent anti-cancer and anti-inflammatory properties.[1] The fluorine substitution is a key feature, often introduced to modulate the metabolic stability, binding affinity, and lipophilicity of a drug candidate, thereby enhancing its overall pharmacokinetic and pharmacodynamic profile.

Understanding the solubility of this compound is a prerequisite for its effective utilization in any research or development setting. Solubility profoundly impacts reaction kinetics, purification strategies, formulation development, and, ultimately, the bioavailability of any derived active pharmaceutical ingredient (API).[2] This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering both predictive insights based on its molecular structure and a robust experimental protocol for its precise quantitative determination.

Physicochemical Properties

A foundational understanding of the compound's basic properties is essential before delving into its solubility.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇FN₂ | [3][4] |

| Molecular Weight | 174.18 g/mol | [3][4] |

| Appearance | Yellowish to off-white crystalline powder | [3] |

| Storage Temperature | 2-8°C | [5] |

| Boiling Point | 377.3 °C at 760 mmHg | [3] |

| Density | 1.316 g/cm³ | [3] |

Visualization of the Core Structure

To appreciate the solubility characteristics, a clear visualization of the molecular structure is paramount.

Caption: Molecular structure of this compound.

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

In the absence of empirical data, we can predict the solubility of this compound by analyzing its structural features in the context of the principle "like dissolves like." This principle states that substances with similar polarities are more likely to be soluble in one another.[6]

-

Nonpolar Characteristics : The core of the molecule is the bicyclic indole ring system. This aromatic structure is predominantly nonpolar and hydrophobic, suggesting that it will favor interactions with nonpolar solvents through van der Waals forces.

-

Polar Characteristics : The molecule possesses several polar features that will dictate its interactions with polar solvents:

-

Nitrile Group (-C≡N) : The cyano group is strongly polar and can act as a hydrogen bond acceptor.

-

Fluorine Atom (-F) : As the most electronegative element, the fluorine atom creates a significant dipole moment, increasing the polarity of the benzene portion of the indole ring.

-

Indole N-H : The secondary amine within the indole ring is a hydrogen bond donor.

-

Predicted Solubility Hierarchy:

-

High Solubility : In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) , N,N-Dimethylformamide (DMF) , and Acetonitrile (ACN) . These solvents can effectively solvate the polar regions of the molecule, particularly the nitrile group, without the competing hydrogen bonding network found in water. Acetone should also be a good solvent.

-

Moderate Solubility : In polar protic solvents such as Methanol (MeOH) , Ethanol (EtOH) , and Isopropanol (IPA) . These alcohols can engage in hydrogen bonding with the indole N-H and the nitrile group. However, their own hydrogen-bonding networks may slightly hinder solvation compared to polar aprotic solvents.

-

Low to Negligible Solubility : In Water . Despite its ability to form hydrogen bonds, the large nonpolar surface area of the indole ring is expected to make it poorly soluble in aqueous media.

-

Low to Negligible Solubility : In nonpolar solvents like Hexane , Toluene , and Cyclohexane . While the indole ring has nonpolar character, the strong polar contributions from the nitrile and fluorine groups will prevent it from being effectively solvated by these solvents.

Quantitative Solubility Determination: An Experimental Protocol

To move beyond theoretical predictions, a robust experimental method is required. The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility and is highly recommended.[7][8][9] The subsequent concentration analysis can be reliably performed using High-Performance Liquid Chromatography (HPLC) or UV-Visible (UV-Vis) Spectroscopy, given the compound's aromatic nature and chromophore.[10]

Experimental Workflow Diagram

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

1. Materials and Reagents:

-

This compound (≥98% purity)

-

Selected solvents (HPLC grade or equivalent): Water, Methanol, Ethanol, Acetonitrile, DMSO, Dichloromethane, Toluene, Hexane.

-

20 mL glass scintillation vials with screw caps.

-

Orbital shaker with temperature control.

-

Calibrated analytical balance.

-

Volumetric flasks and pipettes.

-

Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent).

-

HPLC system with a UV detector or a UV-Vis spectrophotometer.

2. Preparation of Saturated Solutions (The "Why" Explained):

-